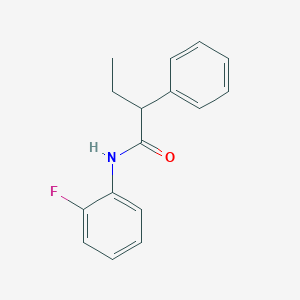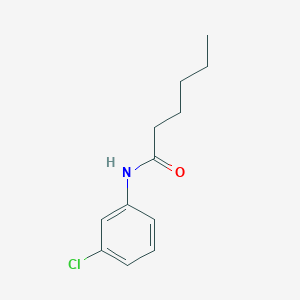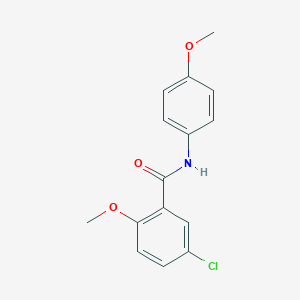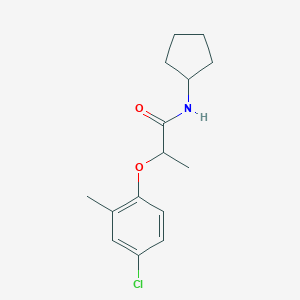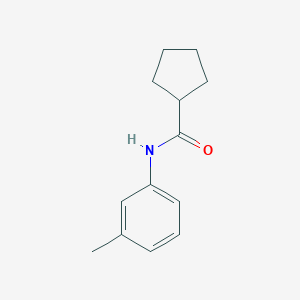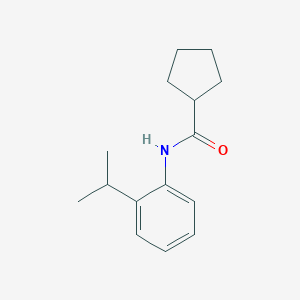
N-(4-bromo-2-methylphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-phenylacetamide, also known as Bromadol, is a synthetic opioid analgesic. It was first synthesized in the late 1970s by Daniel Lednicer, a chemist at Upjohn Pharmaceuticals. Bromadol is structurally similar to other opioids, such as fentanyl and tramadol, but it has a unique chemical structure that gives it distinct properties.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2-phenylacetamide acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This binding activates the receptors, which leads to a decrease in pain perception and an increase in feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-phenylacetamide has been shown to have a higher potency than many other opioids, including fentanyl and morphine. It also has a longer duration of action, which may make it useful in certain medical settings. However, it may also have a higher risk of side effects, such as respiratory depression and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-phenylacetamide may be useful in laboratory experiments that require a potent opioid analgesic. However, its potential side effects and limited availability may make it difficult to use in certain settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-phenylacetamide. One area of interest is its potential use in pain management, particularly in cases where other opioids are not effective. Another area of interest is its potential use as a treatment for addiction to other opioids, as its unique chemical structure may make it less addictive than other opioids. Additionally, more research is needed to fully understand its pharmacological properties and potential side effects.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-phenylacetamide involves several steps. The first step is the reaction between 4-bromo-2-methylbenzoic acid and phenylacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-phenylacetamide. This intermediate is then reduced using lithium aluminum hydride to form the final product, N-(4-bromo-2-methylphenyl)-2-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-phenylacetamide has been studied for its potential use as a painkiller in medical settings. Its potency and unique chemical structure make it a promising candidate for pain management. However, more research is needed to fully understand its pharmacological properties and potential side effects.
Eigenschaften
Molekularformel |
C15H14BrNO |
|---|---|
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
ARNPTJUHQAEFGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
